molecular formula C18H28FN5O B2427957 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide CAS No. 692738-28-6

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No. B2427957
CAS RN: 692738-28-6
M. Wt: 349.454
InChI Key: HVOAMGPPLKLNJV-UHFFFAOYSA-N
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Description

“N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide” is a compound with a molecular weight of 487.54 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) .


Chemical Reactions Analysis

4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid derivatives play a crucial role in organic synthesis reactions. They serve as essential intermediates in carbon-carbon coupling and carbon heterocoupling reactions . Here’s why they matter:

Fluorine-Containing Compounds in Medicine

Fluorine-containing compounds have gained prominence in medicine. Here’s why they matter:

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics find widespread use in clinical cancer surgery. Consider these points:

Antibacterial Properties of N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides

While not directly related to the compound , it’s worth noting that novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have been synthesized and screened for in vitro antibacterial properties against gram-negative and gram-positive bacterial strains .

Indole Derivatives and Antiviral Activity

Again, not directly related to the compound, but 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against RNA and DNA viruses. Fluorine substitution contributes to their efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN5O/c1-21-5-9-23(10-6-21)14-18(25)20-15-3-4-17(16(19)13-15)24-11-7-22(2)8-12-24/h3-4,13H,5-12,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMGPPLKLNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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